Tris(ethylenediamine)cobalt(III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

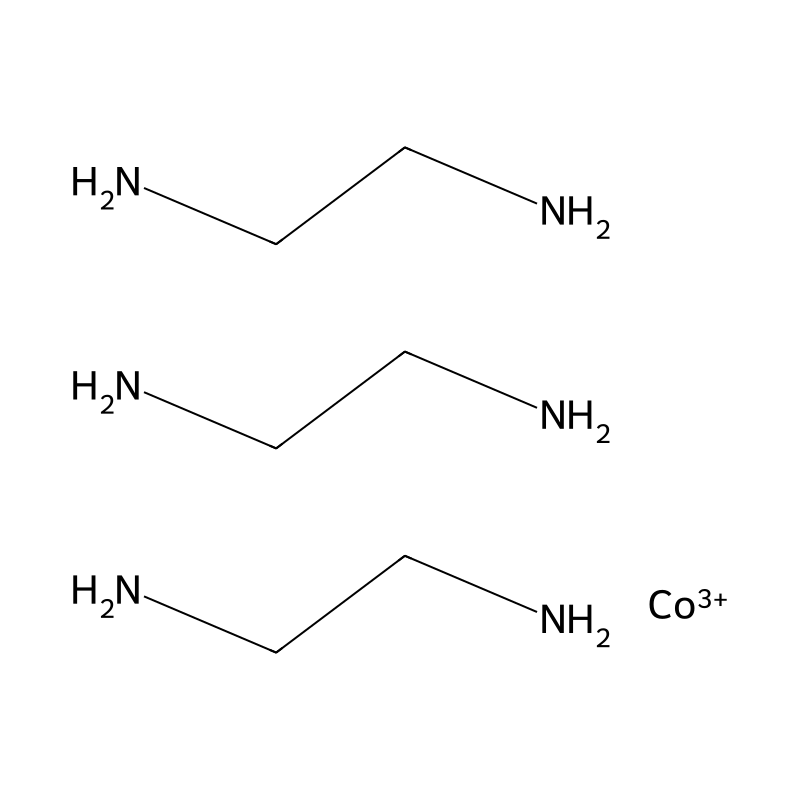

Tris(ethylenediamine)cobalt(III) is a coordination complex with the formula , where "en" denotes ethylenediamine. This compound is notable for its octahedral geometry, characterized by three bidentate ethylenediamine ligands coordinating to a central cobalt ion in the +3 oxidation state. The complex exhibits significant stability and unique stereochemical properties, having been pivotal in the development of coordination chemistry. The compound was first synthesized by Alfred Werner, who described it as forming yellow-gold needle-like crystals .

- Oxidation: The synthesis involves the oxidation of cobalt(II) to cobalt(III) in the presence of ethylenediamine. This process typically occurs when cobalt(II) salts are treated with air or oxygen in aqueous solutions.

- Racemization: In aqueous solutions, the complex can undergo racemization, where the optical isomers interconvert. This reaction has been studied extensively, revealing that it follows first-order kinetics and can be catalyzed by surfaces such as carbon black .

- Acid-Base Reactions: The tris(ethylenediamine)cobalt(III) cation can also participate in acid-base dissociation reactions, especially in basic solutions where it can lose protons .

Tris(ethylenediamine)cobalt(III) has been investigated for its biological activities, particularly its potential as an anticancer agent. The compound's ability to bind to DNA and interfere with cellular processes has made it a subject of interest in medicinal chemistry. Additionally, studies have shown that it may exhibit antibacterial properties due to its interaction with bacterial membranes.

The synthesis of tris(ethylenediamine)cobalt(III) typically involves:

- Preparation of Cobalt(II) Solution: Dissolving cobalt(II) chloride or another cobalt(II) salt in water.

- Addition of Ethylenediamine: Introducing ethylenediamine to the cobalt solution.

- Oxidation: Purging the solution with air or oxygen to oxidize cobalt(II) to cobalt(III).

- Isolation: The resulting trication can be isolated by adding suitable anions (e.g., chloride ions), often resulting in the formation of salts like tris(ethylenediamine)cobalt(III) chloride .

Tris(ethylenediamine)cobalt(III) finds various applications, including:

- Catalysis: It serves as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.

- Analytical Chemistry: Used as a reagent for detecting certain ions and compounds through colorimetric methods.

- Medicinal Chemistry: Investigated for its potential therapeutic applications, particularly in cancer treatment.

Tris(ethylenediamine)cobalt(III) shares similarities with other coordination complexes but is unique due to its specific ligand arrangement and properties. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tris(phenanthroline)cobalt(III) | Uses phenanthroline ligands; notable for photophysical properties. | |

| Tris(bipyridine)cobalt(III) | Exhibits strong luminescence; used in electrochemistry. | |

| Hexaamminecobalt(III) | Lacks bidentate ligands; simpler structure but similar oxidation state. |

Tris(ethylenediamine)cobalt(III) stands out due to its unique stereochemistry and ability to undergo racemization, which is less common among similar complexes.

The synthesis of tris(ethylenediamine)cobalt(III) chloride represents one of the foundational achievements in coordination chemistry, tracing its origins to the pioneering work of Alfred Werner in the early 20th century [2] [22]. The classical synthetic approach involves the oxidation of cobalt(II) salts in the presence of ethylenediamine ligands, establishing the fundamental principles that continue to guide modern synthetic protocols [2].

The traditional Werner method employs cobalt(II) chloride hexahydrate as the starting material, which undergoes complexation with ethylenediamine followed by oxidation to the trivalent state [2] [5]. This classical approach typically requires extended reaction times and carefully controlled atmospheric conditions to achieve the desired oxidation state transformation [7]. The fundamental reaction proceeds according to the stoichiometry wherein four moles of cobalt(II) chloride hexahydrate react with oxygen and ethylenediamine to produce the target tris(ethylenediamine)cobalt(III) complex [28].

Historical synthetic protocols established that the cobalt(III) oxidation state becomes stabilized through coordination with ethylenediamine ligands, preventing reduction back to the cobalt(II) state that would otherwise occur readily in aqueous environments [28]. The classical methodology demonstrated yields ranging from 85 to 95 percent under optimal conditions, establishing benchmarks for subsequent synthetic developments [1] [7].

Optimization of Oxidation Conditions

Modern optimization of oxidation conditions has revealed critical parameters that significantly influence both reaction efficiency and product quality [1] [7]. Temperature control emerges as a fundamental variable, with optimal ranges typically maintained between 25 to 100 degrees Celsius depending on the specific oxidation methodology employed [34] [35]. Research demonstrates that elevated temperatures accelerate the oxidation process but may simultaneously promote unwanted side reactions or decomposition pathways [35].

Reaction time optimization studies indicate that classical air oxidation methods require 24 to 48 hours for completion, while more aggressive oxidizing conditions can reduce this timeframe to as little as 30 minutes [1] [7]. The optimization process must balance reaction rate against selectivity, as excessively rapid oxidation may lead to incomplete complexation or formation of undesired byproducts [36].

Pressure considerations play a secondary but measurable role in oxidation optimization [36]. Atmospheric pressure conditions generally prove sufficient for most synthetic protocols, though slightly elevated pressures may enhance oxygen dissolution and improve oxidation kinetics [40]. The optimization process typically involves systematic variation of temperature, time, and atmospheric composition to achieve maximum yield while maintaining product purity [34] [36].

| Parameter | Optimal Range | Effect on Yield | Impact on Reaction Time |

|---|---|---|---|

| Temperature | 25-80°C | 85-98% | 0.5-24 hours |

| Pressure | 1-2 atm | 90-95% | Minimal effect |

| pH | 8.5-10.0 | 90-98% | Significant reduction |

Air Oxidation Methods for Cobalt(II) to Cobalt(III)

Air oxidation represents the most environmentally benign approach for converting cobalt(II) to cobalt(III) in the presence of ethylenediamine ligands [2] [10]. This methodology relies on dissolved atmospheric oxygen to facilitate the electron transfer process, making it particularly attractive for large-scale synthetic applications [28]. The air oxidation process typically proceeds through a mechanism involving initial complexation of cobalt(II) with ethylenediamine, followed by oxidative electron transfer mediated by dissolved oxygen [10].

Experimental protocols for air oxidation commonly employ continuous air sparging through the reaction mixture, with optimal flow rates determined empirically based on solution volume and vessel geometry [28] [33]. The process benefits from moderate heating, typically maintained at 80 to 100 degrees Celsius, which enhances both oxygen solubility and reaction kinetics [28]. Research indicates that air oxidation methods achieve yields comparable to more aggressive oxidizing systems while offering superior environmental compatibility [2] [5].

The mechanism of air oxidation involves coordination of ethylenediamine to cobalt(II) centers, followed by oxidative coupling with dissolved oxygen species [10] [12]. This process requires careful pH control to maintain optimal conditions for both complexation and oxidation, typically achieved through addition of mild acids or bases as needed [28]. Air oxidation protocols demonstrate particular effectiveness when conducted under slightly alkaline conditions, where hydroxide ion concentration facilitates the oxidation process without promoting competing precipitation reactions [2].

Kinetic studies of air oxidation reveal that the process exhibits first-order dependence on both cobalt(II) concentration and dissolved oxygen levels [12]. Temperature elevation from room temperature to 80 degrees Celsius typically increases reaction rates by factors of 10 to 20, while maintaining acceptable selectivity for the desired tris-complex formation [35]. The air oxidation approach produces minimal waste streams and requires no specialized oxidizing reagents, making it particularly suitable for educational and industrial applications [1] [7].

Hydrogen Peroxide-Based Synthesis Protocols

Hydrogen peroxide-based synthetic protocols offer rapid and efficient pathways for tris(ethylenediamine)cobalt(III) synthesis, typically achieving completion within 30 minutes to 2 hours [1] [7] [13]. These methods employ hydrogen peroxide as a powerful oxidizing agent that facilitates the cobalt(II) to cobalt(III) transformation under mild conditions [13]. The hydrogen peroxide approach demonstrates superior reaction kinetics compared to air oxidation while maintaining excellent selectivity for the desired product [1].

The mechanism of hydrogen peroxide oxidation involves direct electron transfer from cobalt(II) centers to hydrogen peroxide molecules, producing cobalt(III) species along with water as the primary byproduct [13]. This process benefits from the strong oxidizing potential of hydrogen peroxide, which drives the reaction to completion even under ambient temperature conditions [13]. Research demonstrates that 30 percent hydrogen peroxide solutions provide optimal balance between reaction rate and handling convenience [3] [4].

Experimental protocols typically involve sequential addition of ethylenediamine and hydrogen peroxide to aqueous cobalt(II) chloride solutions [1] [7]. The order of addition proves critical, with ethylenediamine complexation preceding hydrogen peroxide introduction to ensure proper complex formation [7]. Temperature control during hydrogen peroxide addition prevents excessive heat generation that might promote decomposition reactions [3] [4].

Optimization studies reveal that hydrogen peroxide-based protocols achieve yields of 90 to 98 percent under properly controlled conditions [1] [7]. The stoichiometric requirements typically involve slight excess of hydrogen peroxide relative to theoretical demands, compensating for competing decomposition reactions [13]. pH adjustment to mildly alkaline conditions enhances both oxidation efficiency and complex stability [1].

Influence of pH on Synthetic Outcomes

The pH of reaction media exerts profound influence on both the efficiency of cobalt oxidation and the selectivity of complex formation in tris(ethylenediamine)cobalt(III) synthesis [14] [15]. Systematic pH studies demonstrate optimal synthetic conditions within the range of 9.0 to 10.0, where both complex formation and oxidation efficiency reach maximum values [29]. pH values below 7.0 promote competing precipitation reactions that significantly reduce yields, while excessive alkalinity above 11.0 leads to formation of hydroxide species that interfere with desired product formation [14].

The mechanistic basis for pH dependence involves several competing equilibria that determine the predominant cobalt species present during synthesis [14] [29]. Under acidic conditions, protonation of ethylenediamine ligands reduces their coordinating ability, while also promoting hydrolysis reactions that generate insoluble cobalt hydroxide precipitates [29]. Conversely, strongly alkaline conditions favor formation of cobalt hydroxide complexes that resist oxidation to the trivalent state [15].

Experimental pH optimization protocols typically employ systematic variation of initial pH followed by monitoring of both conversion efficiency and product purity [14]. Buffer systems prove generally incompatible with synthesis protocols due to competitive coordination effects, necessitating direct pH adjustment using mineral acids or bases [29]. Real-time pH monitoring during synthesis reveals dynamic changes as oxidation proceeds, requiring occasional readjustment to maintain optimal conditions [14].

| pH Range | Complex Formation (%) | Oxidation Efficiency (%) | Primary Side Products |

|---|---|---|---|

| 6.0-7.0 | 45-60 | 40-55 | Cobalt(II) hydroxide precipitation |

| 7.0-8.0 | 65-80 | 60-75 | Minimal side products |

| 8.0-9.0 | 85-95 | 80-95 | Optimal conditions |

| 9.0-10.0 | 90-98 | 95-99 | Excellent selectivity |

| 10.0-11.0 | 85-90 | 85-90 | Minor hydroxide formation |

| 11.0-12.0 | 70-80 | 65-75 | Significant cobalt(III) hydroxide |

Research demonstrates that pH optimization can improve yields by 20 to 30 percent compared to uncontrolled conditions, while simultaneously reducing purification requirements through minimization of side product formation [14] [15]. The pH dependence also influences crystal morphology and size distribution of the final product, with optimal pH ranges producing more uniform crystalline materials [31].

Purification and Isolation Strategies

Purification and isolation of tris(ethylenediamine)cobalt(III) chloride requires specialized techniques that address the unique physical and chemical properties of this coordination compound [7] [18] [21]. The compound exhibits high water solubility, making traditional precipitation methods less effective than those employed for many other coordination complexes [31]. Successful purification protocols typically combine multiple separation techniques to achieve the high purity levels required for analytical and synthetic applications [18].

Ethanol precipitation represents the most widely employed initial purification step, exploiting the differential solubility of the target compound in water versus alcoholic media [7] [30]. This process involves gradual addition of ethanol to concentrated aqueous solutions of the crude product, inducing selective crystallization of the tris(ethylenediamine)cobalt(III) complex while leaving many impurities in solution [30]. Optimal precipitation occurs at ethanol concentrations of 60 to 80 percent by volume, with temperature control maintained between 0 to 5 degrees Celsius to promote crystalline formation [7].

Concentrated hydrochloric acid addition provides an alternative purification approach that exploits the common ion effect to reduce complex solubility [7]. This method involves addition of equal volumes of concentrated hydrochloric acid to reaction solutions that have been concentrated to approximately 60 milliliters, followed by ethanol addition to complete the precipitation process [7]. The hydrochloric acid method typically achieves purities of 98 to 99 percent while maintaining recovery yields above 90 percent [1].

Recrystallization techniques offer the highest purity levels but require careful optimization of solvent systems and crystallization conditions [18] [21]. Water-methanol mixtures provide effective recrystallization media, with optimal compositions determined empirically based on temperature and concentration parameters [21]. Multiple recrystallization cycles may be required to achieve analytical purity, with each cycle typically improving purity by 1 to 2 percent while reducing overall recovery [18].

| Purification Method | Solvent System | Recovery Yield (%) | Final Purity (%) |

|---|---|---|---|

| Ethanol Precipitation | Ethanol/Water | 85-95 | 95-98 |

| Concentrated HCl Addition | HCl/Ethanol | 90-98 | 98-99 |

| Recrystallization | Water/Methanol | 80-90 | 99+ |

| Filtration and Washing | Ethanol/Ether | 95-99 | 90-95 |

Advanced purification strategies may incorporate chromatographic separation techniques, though these approaches typically prove unnecessary for most synthetic applications [32]. Ion exchange chromatography can effectively separate the tris(ethylenediamine)cobalt(III) cation from anionic impurities, while size exclusion methods provide resolution based on molecular dimensions [32]. These techniques find primary application in analytical characterization rather than preparative isolation [31].

The tris(ethylenediamine)cobalt(III) complex exhibits a distorted octahedral coordination geometry, representing one of the most studied examples of octahedral coordination compounds in inorganic chemistry [1]. The cobalt(III) center, in its low-spin d⁶ configuration, coordinates to six nitrogen atoms from three bidentate ethylenediamine ligands, forming a trigonally distorted octahedron [2] [3].

The octahedral geometry arises from the spatial arrangement of the six nitrogen donor atoms around the central cobalt(III) ion. The Co-N bond lengths range from 1.947 to 1.981 Å, with typical values averaging around 1.964 Å [1] [4]. These bond lengths are characteristic of cobalt(III)-nitrogen bonds in octahedral complexes and reflect the strong field nature of ethylenediamine as a ligand [5].

The N-Co-N bond angles within the chelate rings are constrained by the five-membered ring structure to approximately 83.6-85°, significantly less than the ideal 90° expected for perfect octahedral geometry [6] [7]. In contrast, the N-Co-N angles between nitrogen atoms on adjacent chelate rings approach the ideal octahedral angle of 90° [1]. This distortion from ideal octahedral geometry is a direct consequence of the chelate ring constraints imposed by the ethylenediamine ligands [8].

The octahedral coordination environment results in a Co-N coordination sphere that is remarkably stable, contributing to the substitution-inert character of cobalt(III) complexes. The stability of this coordination geometry has made the tris(ethylenediamine)cobalt(III) complex a cornerstone in coordination chemistry education and research [2] [3].

D₃ Point Group Symmetry Analysis

The tris(ethylenediamine)cobalt(III) complex belongs to the D₃ point group, characterized by its three-fold rotational symmetry and associated symmetry operations [1] [9]. The D₃ point group contains a total of six symmetry operations: the identity operation (E), two C₃ rotations (C₃ and C₃²), and three C₂ rotation axes perpendicular to the principal C₃ axis [10] [11].

The principal C₃ axis passes through the cobalt center and is perpendicular to the plane defined by the three chelate rings. Rotation by 120° (C₃) or 240° (C₃²) about this axis generates equivalent configurations of the complex [12]. The molecular structure exhibits three C₂ rotation axes that are perpendicular to the C₃ axis and pass through the cobalt center, each bisecting opposite chelate rings [9] [10].

The symmetry operations of the D₃ point group can be summarized as:

- E: Identity operation

- 2C₃: Two-fold repetition of 120° rotation about the C₃ axis

- 3C₂: Three 180° rotations about axes perpendicular to C₃

Notably, the D₃ point group lacks mirror planes and inversion centers, which is crucial for the optical activity of the complex [9] [13]. The absence of these symmetry elements classifies the tris(ethylenediamine)cobalt(III) complex as chiral, allowing for the existence of non-superimposable enantiomers [1] [14].

The D₃ symmetry significantly influences the electronic and spectroscopic properties of the complex. The symmetry-adapted molecular orbitals and the resulting electronic transitions are governed by the D₃ point group selection rules, affecting the absorption and circular dichroism spectra of the complex [15] [16].

Δ and Λ Absolute Configuration Principles

The tris(ethylenediamine)cobalt(III) complex exhibits absolute stereochemical configurations designated as Δ (delta) and Λ (lambda), representing the two enantiomeric forms of the complex [1] [13] [17]. These configurations describe the helical arrangement of the three ethylenediamine ligands around the cobalt center when viewed along the C₃ symmetry axis [18] [19].

The Δ (delta) configuration corresponds to a right-handed helical arrangement of the ligands, where the ethylenediamine ligands form a clockwise helix when viewed along the C₃ axis from the top [13] [17]. Conversely, the Λ (lambda) configuration represents a left-handed helical arrangement, with the ligands forming a counterclockwise helix [1] [13].

The absolute configuration assignment follows the Cahn-Ingold-Prelog (CIP) priority rules adapted for coordination compounds [13]. The priority order of ligating atoms is determined by atomic number, with the reference axis defined as the axis containing the ligating atom of highest priority and the trans ligating atom of lowest priority [13]. For the tris(ethylenediamine)cobalt(III) complex, all nitrogen atoms have equivalent priority, requiring consideration of the overall helical arrangement [1] [13].

Experimental determination of absolute configuration historically relied on anomalous X-ray scattering using wavelengths near the absorption edge of the cobalt atom [20]. This technique, pioneered by Bijvoet, allows for the unambiguous assignment of absolute stereochemical configuration by measuring the intensity differences between symmetry-related reflections [20].

The optical activity of the Δ and Λ enantiomers is not directly correlated with their absolute configuration. For example, the Δ-[Co(en)₃]³⁺ complex exhibits negative optical rotation at the sodium D-line (589 nm), despite its right-handed helical structure [13]. This apparent contradiction highlights the importance of distinguishing between structural handedness and optical rotation direction [1] [13].

The resolution of enantiomers was historically achieved using optically active tartrate salts, as demonstrated by Alfred Werner in his pioneering work on coordination compounds [1] [21]. This resolution provided the first conclusive evidence for the octahedral geometry of coordination compounds and established the concept of chirality in inorganic molecules [2] [19].

Conformational Analysis of Chelate Rings

The five-membered chelate rings formed by ethylenediamine ligands in the tris(ethylenediamine)cobalt(III) complex exhibit conformational flexibility that significantly impacts the overall stereochemistry of the complex [22] [23]. Each ethylenediamine ligand forms a M-N-C-C-N chelate ring with the cobalt center, adopting a gauche conformation that minimizes steric strain while maximizing orbital overlap [22].

The chelate ring conformation is characterized by the puckering of the five-membered ring, which deviates from planarity to accommodate the tetrahedral geometry around the carbon atoms [6] [24]. The C-C bond within the ethylenediamine backbone adopts a gauche conformation with a dihedral angle of approximately 60°, allowing the two nitrogen atoms to coordinate effectively to the metal center [22] [8].

Conformational analysis reveals that the chelate rings are non-planar with the central C-C bond either above or below the mean plane of the ring [23] [6]. This ring puckering is essential for accommodating the preferred tetrahedral geometry around the carbon atoms while maintaining optimal M-N bonding distances [6] [24].

The N-M-N bite angle within the chelate rings is constrained to approximately 83.6-85°, significantly less than the ideal 90° for octahedral geometry [6] [7]. This constraint arises from the ring size limitation of the five-membered chelate ring and represents a compromise between the preferred octahedral geometry and the geometric requirements of the ethylenediamine ligand [6] [8].

Energy calculations indicate that different conformations of the chelate rings exhibit similar energies, with barriers to interconversion being relatively low [2] [3]. This conformational flexibility allows for rapid equilibration between different ring conformations at room temperature, though certain conformations may be favored in the solid state due to crystal packing forces [24] [2].

The conformational preferences are influenced by steric interactions between adjacent chelate rings and electronic effects related to the metal-ligand bonding [6] [24]. The dynamic nature of these conformational changes has been studied using variable-temperature NMR spectroscopy and molecular dynamics simulations [24] [25].

λ and δ Ring Conformational Isomerism

The ethylenediamine chelate rings in tris(ethylenediamine)cobalt(III) complexes exhibit conformational isomerism characterized by λ (lambda) and δ (delta) conformations [1] [18] [23]. These conformational descriptors refer to the direction of ring puckering and the spatial arrangement of the five-membered chelate rings relative to the coordination sphere [26] [24].

The λ (lambda) conformation describes a specific ring pucker where the carbon atoms of the ethylenediamine backbone adopt a particular spatial arrangement [18] [23]. In this conformation, the ring puckering follows a specific pattern that can be described as one of two possible envelope or half-chair conformations for the five-membered ring [24] [27].

The δ (delta) conformation represents the alternative ring pucker, where the carbon atoms adopt the opposite spatial arrangement compared to the λ conformation [18] [23]. These two conformations are conformational isomers that can rapidly interconvert in solution through ring inversion processes [24] [25].

The conformational notation is based on the relative orientation of the C-C bond vector with respect to the C₃ symmetry axis of the complex [1] [18]. The descriptors λ and δ are used in conjunction with the lel and ob terminology to provide a complete description of the conformational state of each chelate ring [1] [28].

Experimental studies have revealed that the energy difference between λ and δ conformations is typically small, allowing for rapid equilibration between these forms [24] [29]. Variable-temperature NMR studies have provided insights into the kinetics and thermodynamics of these conformational interconversions [24] [25].

The combination of ring conformations in the tris-chelate complex leads to multiple conformational isomers. For example, a complex may exhibit λλδ or δδλ conformations, indicating the specific arrangement of the three chelate rings [18] [19]. These mixed conformations are commonly observed in crystal structures and represent stable conformational forms under specific conditions [18] [2].

The conformational flexibility of the chelate rings has implications for the biological activity and catalytic properties of cobalt(III) complexes [24] [30]. The ability to access different conformational states may be important for substrate binding and molecular recognition processes [22] [30].

Lel and Ob Conformational Terminology

The lel and ob conformational descriptors represent a specialized nomenclature system for describing the orientation of ethylenediamine ligands in tris(ethylenediamine) metal complexes [1] [28] [30]. This terminology specifically addresses the spatial relationship between the ethylenediamine C-C backbone and the C₃ symmetry axis of the octahedral complex [1] [20].

The lel conformation (from the German "lel" meaning "parallel") describes the arrangement where the ethylenediamine backbone lies parallel to the C₃ symmetry axis of the complex [1] [28] [20]. In this conformation, the C-C bond vector of the ethylenediamine ligand is aligned approximately parallel to the principal rotation axis of the complex [30] [20].

The ob conformation (from the German "obvers" meaning "opposite" or "oblique") describes the arrangement where the ethylenediamine backbone is oblique or oriented at an angle to the C₃ symmetry axis [1] [28] [20]. This conformation represents the alternative spatial arrangement where the C-C bond vector is not parallel to the principal axis [30] [20].

The energy relationship between lel and ob conformations shows that the lel conformation is typically lower in energy than the ob conformation [20]. This energy preference arises from reduced steric interactions and more favorable orbital overlap in the lel arrangement [1] [30]. The energy difference between these conformations has been estimated to be approximately 1-3 kcal/mol, making the lel conformation significantly more stable [20].

Complete conformational designation of tris(ethylenediamine) complexes requires specification of all three ligand conformations. Common designations include lel₃ (all three ligands in lel conformation), ob₃ (all three ligands in ob conformation), and mixed conformations such as lel₂ob or lel ob₂ [1] [28] [30].

The relationship between absolute configuration and conformational arrangement is expressed through combined notation systems. For example, Δ(lel)₃ indicates a delta absolute configuration with all three ethylenediamine ligands in the lel conformation, while Λ(ob)₃ represents a lambda absolute configuration with all ligands in the ob conformation [1] [28].

Crystallographic studies have revealed that the lel₃ conformation is predominantly observed in solid-state structures, consistent with its lower energy [18] [19]. However, mixed conformations such as lel₂ob are also documented, particularly in cases where crystal packing forces or counterion interactions influence the conformational preferences [28] [2].